Product packaging for Isopentenyl pyrophosphate trilithium(Cat. No.:CAS No. 18687-43-9)

Isopentenyl pyrophosphate trilithium

Cat. No.: B10800816
CAS No.: 18687-43-9
M. Wt: 264.0 g/mol
InChI Key: ZJGSIAARCDPUSN-UHFFFAOYSA-K
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Description

Significance of Isopentenyl Pyrophosphate as a Central Isoprenoid Precursor in Biological Systems

Isopentenyl pyrophosphate (IPP) is a fundamental building block for a vast and diverse group of natural products known as isoprenoids or terpenes. wikipedia.org These compounds are ubiquitous in all domains of life and play crucial roles in various biological processes. The significance of IPP stems from its position as the central precursor from which all isoprenoids are synthesized. nih.govnih.gov

In nature, two primary pathways are responsible for the synthesis of IPP and its isomer, dimethylallyl pyrophosphate (DMAPP): the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. wikipedia.orgnih.gov The MVA pathway is predominantly found in eukaryotes (including humans), archaea, and the cytosol of plants, while the MEP pathway operates in most bacteria, apicomplexan parasites, and plant plastids. nih.govnih.gov The existence of these two distinct pathways highlights the evolutionary importance of isoprenoid biosynthesis. nih.gov

From IPP and DMAPP, a cascade of enzymatic reactions leads to the formation of a wide array of isoprenoid compounds. These include:

Sterols and Hormones: Essential components of cell membranes and signaling molecules.

Carotenoids: Pigments involved in photosynthesis and precursors to vitamin A.

Quinones: Electron carriers in respiratory and photosynthetic chains.

Dolichols: Involved in the glycosylation of proteins.

Natural Rubber: A polymer of isoprene (B109036) units.

The central role of IPP in these pathways makes it a key metabolite, and its accumulation or depletion can have significant physiological consequences. nih.govresearchgate.net For instance, disruptions in IPP metabolism can impact cell growth and viability. nih.govresearchgate.net The study of IPP and its biosynthetic pathways is therefore crucial for understanding fundamental cellular processes and has implications for various fields, including medicine, biotechnology, and agriculture. nih.govpnas.org

Isopentenyl Pyrophosphate Trilithium Salt as a Research Substrate and Biochemical Reagent in Isoprenoid Biosynthesis Studies

Due to the inherent instability of the free acid form of isopentenyl pyrophosphate, the trilithium salt of IPP (C₅H₉Li₃O₇P₂) is widely used in biochemical and biomedical research. sigmaaldrich.comsigmaaldrich.com This salt provides a stable, soluble, and readily available source of IPP for in vitro studies. Its primary application is as a substrate for enzymes involved in isoprenoid biosynthesis, allowing researchers to investigate enzyme kinetics, reaction mechanisms, and inhibitor screening. sigmaaldrich.com

The trilithium salt is commercially available and is often used to:

Characterize Enzymes: Scientists use IPP trilithium salt to study the activity of enzymes such as isopentenyl pyrophosphate isomerase, which catalyzes the conversion of IPP to DMAPP, and various prenyltransferases that elongate the isoprenoid chain. sigmaaldrich.com

Reconstitute Biosynthetic Pathways: Researchers can use IPP trilithium salt, along with other precursors and enzymes, to reconstruct entire isoprenoid biosynthetic pathways in a test tube. This allows for a detailed examination of the pathway's regulation and the production of specific isoprenoids. acs.org

Investigate Drug Targets: The MEP pathway, which is absent in humans, is a promising target for the development of new antibiotics and antimalarial drugs. IPP trilithium salt is used in assays to screen for compounds that inhibit the enzymes of this pathway. nih.govnih.gov

Explore Metabolic Engineering: In the field of synthetic biology, IPP trilithium salt can be used to feed engineered metabolic pathways in microorganisms to optimize the production of valuable isoprenoids, such as biofuels, pharmaceuticals, and flavorings. pnas.orgnih.gov

The use of IPP trilithium salt has been instrumental in elucidating the intricate details of isoprenoid metabolism. For example, studies using this reagent have helped to understand the toxicity associated with the accumulation of IPP in engineered microorganisms, providing insights for improving the efficiency of microbial isoprenoid production. nih.govresearchgate.netosti.gov

PropertyValueSource
Molecular Formula C₅H₉Li₃O₇P₂ sigmaaldrich.com
Molecular Weight 263.89 g/mol sigmaaldrich.com
CAS Number 18687-43-9 sigmaaldrich.com
Form Powder sigmaaldrich.com
Storage Temperature -20°C sigmaaldrich.comrpicorp.com
ApplicationDescriptionKey Research Area
Enzyme Substrate Used to measure the activity and kinetics of enzymes in the isoprenoid pathway.Biochemistry, Enzymology
Pathway Elucidation Helps in the in vitro reconstruction and study of biosynthetic pathways.Synthetic Biology, Metabolic Engineering
Inhibitor Screening Employed in assays to identify potential inhibitors of isoprenoid biosynthesis enzymes.Drug Discovery, Pharmacology
Metabolic Feeding Supplied to engineered organisms to enhance the production of specific isoprenoids.Biotechnology, Industrial Microbiology

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9Li3O7P2 B10800816 Isopentenyl pyrophosphate trilithium CAS No. 18687-43-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

18687-43-9

Molecular Formula

C5H9Li3O7P2

Molecular Weight

264.0 g/mol

IUPAC Name

trilithium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate

InChI

InChI=1S/C5H12O7P2.3Li/c1-5(2)3-4-11-14(9,10)12-13(6,7)8;;;/h1,3-4H2,2H3,(H,9,10)(H2,6,7,8);;;/q;3*+1/p-3

InChI Key

ZJGSIAARCDPUSN-UHFFFAOYSA-K

Canonical SMILES

[Li+].[Li+].[Li+].CC(=C)CCOP(=O)([O-])OP(=O)([O-])[O-]

Origin of Product

United States

Isopentenyl Pyrophosphate Biosynthetic Pathways: Mechanistic and Evolutionary Perspectives

The Mevalonate (B85504) (MVA) Pathway of Isopentenyl Pyrophosphate Generation

The mevalonate (MVA) pathway, also known as the HMG-CoA reductase pathway, is a fundamental metabolic route present in eukaryotes, archaea, and some bacteria. wikipedia.org This pathway is responsible for the production of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). wikipedia.orgnih.gov These five-carbon units are the universal building blocks for the synthesis of a vast and diverse class of over 30,000 biomolecules known as isoprenoids. wikipedia.orgnih.gov Isoprenoids play crucial roles in various cellular processes, including the maintenance of membrane structure (e.g., cholesterol), electron transport (e.g., coenzyme Q10), and hormonal signaling (e.g., steroid hormones). wikipedia.orgcreative-proteomics.com

The MVA pathway is a linear sequence of enzymatic reactions that primarily takes place in the cytosol and peroxisomes of eukaryotic cells. metwarebio.com It is a highly regulated process, often activated in response to cellular growth, differentiation, and specific nutritional or hormonal signals. metwarebio.com While the initial steps of the pathway are conserved across different domains of life, variations exist, particularly in the later stages, between eukaryotes, archaea, and bacteria. wikipedia.orgresearchgate.net

Enzymatic Steps and Key Intermediates in Eukaryotic and Bacterial Systems

The conversion of acetyl-CoA to isopentenyl pyrophosphate involves a series of well-defined enzymatic reactions. The initial sequence of these reactions, often referred to as the "upper mevalonate pathway," leads to the formation of mevalonate and is generally conserved between eukaryotes and the bacteria that utilize this pathway. wikipedia.org The subsequent "lower mevalonate pathway," which converts mevalonate to IPP, can show more variation. wikipedia.org

The canonical MVA pathway, as characterized in eukaryotes, involves the sequential action of several key enzymes that transform acetyl-CoA into IPP. wikipedia.orgmetwarebio.com Gram-positive cocci like staphylococci and streptococci possess genes that encode for all the enzymes of the mevalonate pathway, indicating its essentiality for their growth. nih.gov

Key Intermediates of the Mevalonate Pathway

Intermediate Description
Acetoacetyl-CoA Formed from the condensation of two acetyl-CoA molecules. nih.gov
3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Synthesized from acetoacetyl-CoA and a third molecule of acetyl-CoA. wikipedia.orgnih.gov
Mevalonate The product of HMG-CoA reduction, a key six-carbon intermediate. nih.govnumberanalytics.com
Mevalonate-5-phosphate The first phosphorylated intermediate, formed from mevalonate. wikipedia.orgresearchgate.net
Mevalonate-5-pyrophosphate The second phosphorylated intermediate, preceding decarboxylation. wikipedia.orgresearchgate.net

The inaugural step of the mevalonate pathway is catalyzed by acetyl-CoA C-acetyltransferase (AACT), also known as thiolase. creative-proteomics.commdpi.com This enzyme facilitates the Claisen condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, releasing one molecule of coenzyme A (CoASH). nih.govnih.gov This reaction is the first committed step in the biosynthesis of isoprenoids via the MVA pathway. creative-proteomics.comnih.gov The chemistry involves the formation of a covalent acetyl-S-enzyme intermediate, followed by an attack from the carbanion of a second acetyl-CoA molecule. nih.gov AACT is considered a regulatory enzyme in terpenoid biosynthesis, and its expression can be influenced by environmental stresses. nih.govnih.gov

The second reaction in the pathway is mediated by 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS). nih.govwikipedia.org This enzyme catalyzes the condensation of the acetoacetyl-CoA, produced by AACT, with a third molecule of acetyl-CoA. nih.govresearchgate.net The product of this reaction is S-3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov Alongside HMG-CoA reductase, HMGS is considered a key regulatory point in isoprenoid biosynthesis in both mammals and plants. nih.govresearchgate.net In humans, two forms of the enzyme exist: a cytosolic form involved in cholesterol synthesis and a mitochondrial form involved in the production of ketone bodies. wikipedia.org

The conversion of HMG-CoA to (R)-mevalonate is a pivotal and rate-limiting step in the entire mevalonate pathway. nih.govmetwarebio.comnumberanalytics.com This reaction is catalyzed by 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR). researchgate.netnih.gov The reaction is a two-step reduction that consumes two molecules of NADPH as the reducing agent and releases coenzyme A. nih.govnih.gov Due to its status as the primary control point of the pathway, HMGR is subject to complex regulatory mechanisms, including transcriptional control and post-translational modification. metwarebio.comnih.gov In eukaryotes, HMGR is an integral membrane protein of the endoplasmic reticulum. nih.gov The enzyme is famously the target of the statin class of cholesterol-lowering drugs. wikipedia.orgmetwarebio.com In contrast to the single gene found in animals, plants often have a multigene family encoding for HMGR. nih.gov

Following its synthesis, mevalonate is phosphorylated in an ATP-dependent reaction catalyzed by mevalonate kinase (MVK). taylorandfrancis.comnumberanalytics.com This enzyme transfers a phosphate (B84403) group from ATP to the 5-hydroxyl group of mevalonate, yielding mevalonate-5-phosphate. wikipedia.orgwikipedia.org This is the first of two sequential phosphorylation steps in the lower mevalonate pathway. taylorandfrancis.com In eukaryotes, this is followed by a second phosphorylation by phosphomevalonate kinase (PMVK) to form mevalonate-5-pyrophosphate. taylorandfrancis.comnumberanalytics.com A final decarboxylation step then produces IPP. wikipedia.org The activity of MVK is crucial, and mutations in the MVK gene can lead to significant metabolic disruptions. wikipedia.orgnih.gov

Enzymes of the Upper Mevalonate Pathway

Enzyme Abbreviation Reaction Catalyzed Substrates Products
Acetyl-CoA C-acetyltransferase AACT Condensation 2 x Acetyl-CoA Acetoacetyl-CoA + CoASH
3-Hydroxy-3-methylglutaryl-CoA Synthase HMGS Condensation Acetoacetyl-CoA + Acetyl-CoA 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) + CoASH
3-Hydroxy-3-methylglutaryl-CoA Reductase HMGR Reduction HMG-CoA + 2 NADPH + 2 H+ Mevalonate + 2 NADP+ + CoASH
Phosphomevalonate Kinase (PMK) Catalysis

Phosphomevalonate kinase (PMK) is a pivotal enzyme in the MVA pathway, catalyzing the phosphorylation of mevalonate 5-phosphate (M5P) to mevalonate 5-diphosphate (MVADP), a reaction dependent on adenosine (B11128) triphosphate (ATP). uniprot.orgnih.gov This step is integral to the biosynthesis of steroids and other isoprenoids in humans. nih.gov The catalytic process in human PMK involves significant conformational shifts. The binding of M5P leads to a more compact enzyme structure, which then transitions to a more open state upon the binding of a magnesium-ADP complex. nih.gov

Human PMK is a member of the nucleoside monophosphate (NMP) kinase family. nih.gov Site-directed mutagenesis has pinpointed a "Walker A" motif (residues K17, R18, K19, and K22) as the ATP-binding site. nih.gov Specifically, residues K22 and R18 are crucial for the enzyme's catalytic function. nih.gov Further studies have highlighted the importance of other residues: R110 is vital for catalysis, R111 and R84 are involved in binding M5P, and R141 facilitates ATP binding. nih.gov The proposed catalytic mechanism is associative, with a lysine (B10760008) residue (likely K22) stabilizing the accumulating negative charge on the terminal phosphate of ATP during the transition state. nih.gov

Diphosphomevalonate Decarboxylase (MVD) in IPP Formation

Diphosphomevalonate decarboxylase (MVD), also referred to as mevalonate diphosphate (B83284) decarboxylase, carries out the final, ATP-dependent, and irreversible step of the classic MVA pathway. wikipedia.orgnih.gov It catalyzes the decarboxylation of MVADP to yield IPP, along with ADP, inorganic phosphate, and carbon dioxide. wikipedia.orgnih.gov This makes MVD essential for the synthesis of all isoprenoids produced via this pathway. wikipedia.org

The mechanism of MVD is a two-stage process. wikipedia.org It begins with the phosphorylation of the 3'-hydroxyl group of MVADP by ATP, forming a transient and highly reactive 3-phospho-MVADP intermediate. wikipedia.orgnih.gov The second stage involves a concerted dephosphorylation and decarboxylation. wikipedia.org A fleeting beta-carboxy carbonium intermediate is formed, which acts as an "electron sink" to facilitate the release of CO2. wikipedia.org Structural studies of the enzyme from Enterococcus faecalis have shown that the binding of MVADP first induces a conformational change that prepares the ATP-binding site. The subsequent binding of ATP causes another conformational change, where a loop closes over the active site, bringing the substrates into optimal alignment for catalysis, a process mediated by two magnesium ions. nih.govresearchgate.net

Distinct Mevalonate Pathway Variants in Archaea

While the canonical MVA pathway is found in eukaryotes and some bacteria, archaea exhibit remarkable diversity, employing several alternative versions of this pathway.

Archaeal Mevalonate Pathway I: Observed in organisms such as Haloferax volcanii, this pathway diverges after the synthesis of M5P. Here, M5P is directly decarboxylated to form isopentenyl phosphate (IP). IP is then phosphorylated by isopentenyl phosphate kinase (IPK) to generate IPP. asm.org

Archaeal Mevalonate Pathway II: This variant, discovered in Thermoplasma acidophilum, follows a different phosphorylation sequence. acs.orgacs.org Mevalonate is first phosphorylated at the 3-hydroxyl position by a mevalonate-3-kinase. A subsequent phosphorylation at the 5-hydroxyl position by mevalonate-3-phosphate-5-kinase yields mevalonate 3,5-bisphosphate. This molecule is then decarboxylated to IP and finally phosphorylated to IPP. acs.org

Aeropyrum pernix-type Pathway: Research on the hyperthermophilic archaeon Aeropyrum pernix has uncovered another modified MVA pathway. This route involves the dehydration of M5P by the enzyme phosphomevalonate dehydratase to create a novel intermediate, trans-anhydromevalonate 5-phosphate. This intermediate is then acted upon by trans-anhydromevalonate 5-phosphate decarboxylase to produce IP, which is subsequently phosphorylated to IPP. nih.govpnas.org

Subcellular Compartmentalization of the Mevalonate Pathway in Eukaryotes

In eukaryotic organisms, the enzymes of the MVA pathway are distributed across different cellular compartments, allowing for sophisticated regulation of isoprenoid synthesis.

In mammalian cells, the initial enzymes of the pathway are found in the cytoplasm and associated with the endoplasmic reticulum. While the terminal enzyme, MVD, was once thought to be peroxisomal, it is now understood to be located in the cytosol in humans. uniprot.org Human PMK has been identified in both the cytosol and peroxisomes. wikipedia.org

Plants exhibit a clear division of labor. The MVA pathway is active in the cytosol, where it produces precursors for molecules like sterols and sesquiterpenes. In Catharanthus roseus and Arabidopsis thaliana, mevalonate kinase (MVK) is cytosolic, whereas the two final enzymes of the pathway, PMK and MVD, are found in peroxisomes.

In the fission yeast Schizosaccharomyces pombe, the central steps of the ergosterol (B1671047) biosynthesis pathway, including the Mvd1-catalyzed conversion of diphosphomevalonate to IPP, take place in the vacuole.

The Non-Mevalonate (MEP/DOXP) Pathway of Isopentenyl Pyrophosphate Generation

The non-mevalonate pathway, also known as the methylerythritol phosphate (MEP) or 1-deoxy-D-xylulose 5-phosphate (DOXP) pathway, provides an alternative route to IPP and DMAPP. numberanalytics.comwikipedia.org This pathway is characteristic of most bacteria, parasites like Plasmodium, and plant plastids. wikipedia.orgwustl.edu

Glyceraldehyde 3-Phosphate and Pyruvate (B1213749) as Initial Substrates

The MEP pathway begins with the condensation of two key metabolites: D-glyceraldehyde 3-phosphate (GAP) from glycolysis and pyruvate. wustl.eduresearchgate.net This first reaction is catalyzed by 1-deoxy-D-xylulose 5-phosphate synthase (DXS) and is dependent on the cofactor thiamine (B1217682) pyrophosphate (TPP). ebi.ac.ukwikipedia.org This step is considered to be the primary point of regulation for the entire pathway. nih.gov

Enzymatic Steps and Key Intermediates

Following the initial condensation reaction, a linear sequence of seven enzymatic reactions converts DOXP into IPP and DMAPP. The essentiality of each enzyme in this pathway makes them attractive targets for the development of antimicrobial drugs and herbicides. wustl.edu

The table below provides a detailed summary of the enzymatic steps and key intermediates in the MEP pathway.

StepEnzyme NameAbbreviationEC NumberSubstrate(s)Product(s)
11-Deoxy-D-xylulose-5-phosphate synthaseDXS2.2.1.7Pyruvate + D-Glyceraldehyde 3-phosphate1-Deoxy-D-xylulose 5-phosphate (DOXP) + CO₂
21-Deoxy-D-xylulose-5-phosphate reductoisomeraseDXR/IspC1.1.1.267DOXP + NADPH2-C-Methyl-D-erythritol 4-phosphate (MEP) + NADP⁺
32-C-Methyl-D-erythritol 4-phosphate cytidylyltransferaseIspD2.7.7.60MEP + CTP4-Diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) + PPi
44-Diphosphocytidyl-2-C-methyl-D-erythritol kinaseIspE2.7.1.148CDP-ME + ATP4-Diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP) + ADP
52-C-Methyl-D-erythritol 2,4-cyclodiphosphate synthaseIspF4.6.1.12CDP-MEP2-C-Methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) + CMP
6(E)-4-Hydroxy-3-methylbut-2-enyl-diphosphate synthaseIspG1.17.7.1MEcPP + Reduced Ferredoxin(E)-4-Hydroxy-3-methylbut-2-enyl diphosphate (HMBPP) + Oxidized Ferredoxin
7(E)-4-Hydroxy-3-methylbut-2-enyl-diphosphate reductaseIspH1.17.7.4HMBPP + Reduced FerredoxinIsopentenyl pyrophosphate (IPP) + Dimethylallyl pyrophosphate (DMAPP)

Data sourced from multiple references. nih.govproteopedia.orgpnas.orguniprot.orgwikipedia.orgwikipedia.orgnih.govresearchgate.netuniprot.orgnih.govuniprot.orguniprot.orgnih.govwikipedia.orguniprot.org

1-Deoxy-D-xylulose 5-phosphate Synthase (DXS) Activity

1-Deoxy-D-xylulose 5-phosphate synthase (DXS) is a key regulatory enzyme that catalyzes the first step of the methylerythritol phosphate (MEP) pathway. ebi.ac.ukspringernature.com This thiamine diphosphate-dependent enzyme is responsible for the acyloin condensation of pyruvate and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). ebi.ac.ukuniprot.org This reaction is considered the rate-limiting step in plastidial isoprenoid production. ebi.ac.ukspringernature.com The activity of DXS is crucial for the biosynthesis of essential compounds such as isoprenoids, thiamine (vitamin B1), and pyridoxol (vitamin B6). ebi.ac.uk In plants, overexpression of the gene encoding DXS, known as CLA1, leads to elevated levels of plastid-derived isoprenoids, including chlorophylls (B1240455), carotenoids, tocopherols, abscisic acid, and gibberellins (B7789140). uniprot.org Due to its low abundance, measuring DXS activity in plant extracts requires highly sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). springernature.com

Enzyme Substrates Product Cofactor Significance
1-Deoxy-D-xylulose 5-phosphate Synthase (DXS)Pyruvate, D-glyceraldehyde 3-phosphate1-deoxy-D-xylulose 5-phosphate (DXP)Thiamine diphosphateRate-limiting step of the MEP pathway ebi.ac.ukspringernature.com
1-Deoxy-D-xylulose 5-phosphate Reductoisomerase (DXR/IspC) Catalysis

1-Deoxy-D-xylulose 5-phosphate reductoisomerase, also known as DXR or IspC, catalyzes the first committed step in the non-mevalonate pathway. nih.govwikipedia.org This enzyme facilitates the conversion of 1-deoxy-D-xylulose 5-phosphate (DXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP). nih.govnih.gov The reaction involves an intramolecular rearrangement and a reduction, requiring a divalent cation and NADPH as a cofactor. nih.govwikipedia.org Among the divalent cations, Mn2+ has been found to be the most effective for its activity, though Mg2+ and Co2+ can also be utilized. wikipedia.org The enzyme from Mycobacterium tuberculosis exhibits optimal activity at a pH range of 7.5 to 7.9. nih.gov DXR is a validated target for anti-infective drugs, with the antibiotic fosmidomycin (B1218577) being a potent inhibitor. nih.gov

Enzyme Substrate Product Cofactors Optimal pH (M. tuberculosis)
1-Deoxy-D-xylulose 5-phosphate Reductoisomerase (DXR/IspC)1-deoxy-D-xylulose 5-phosphate (DXP)2-C-methyl-D-erythritol 4-phosphate (MEP)NADPH, Mn2+ (most effective), Mg2+, Co2+ nih.govwikipedia.org7.5 - 7.9 nih.gov
Methylerythritol 4-phosphate Cytidylyltransferase (IspD) Function

Methylerythritol 4-phosphate cytidylyltransferase, or IspD, is the third enzyme in the MEP pathway. researchgate.net It catalyzes the formation of 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) from 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine (B196190) triphosphate (CTP), releasing inorganic pyrophosphate. researchgate.netwikipedia.org The function of IspD is essential for the progression of the isoprenoid biosynthesis pathway. nih.gov In Escherichia coli, the optimal pH for IspD activity has been reported to be 8.3. uniprot.org Inhibition of the preceding enzyme, DXR, has been shown to dramatically reduce the function of IspD in cells, suggesting that IspD may be a crucial point of metabolic control for the flux through the MEP pathway. nih.gov

Enzyme Substrates Products Optimal pH (E. coli)
Methylerythritol 4-phosphate Cytidylyltransferase (IspD)2-C-methyl-D-erythritol 4-phosphate (MEP), Cytidine triphosphate (CTP)4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME), Inorganic pyrophosphate researchgate.netwikipedia.org8.3 uniprot.org
4-Diphosphocytidyl-2C-methyl-D-erythritol Kinase (IspE)

The fourth enzyme in the MEP pathway is 4-diphosphocytidyl-2C-methyl-D-erythritol kinase, or IspE. nih.gov This enzyme catalyzes the ATP-dependent phosphorylation of the 2-hydroxyl group of 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) to produce 4-diphosphocytidyl-2C-methyl-D-erythritol 2-phosphate (CDP-ME2P). nih.govuniprot.orgnih.gov The essentiality of IspE has been demonstrated in Mycobacterium smegmatis, and it is considered a potential target for the development of antimicrobial drugs. nih.govnih.gov Structural studies of IspE from Mycobacterium tuberculosis reveal a fold characteristic of the galactose/homoserine/mevalonate/phosphomevalonate kinase superfamily, with the catalytic center located in a cleft between two domains. nih.gov

Enzyme Substrate Product Cofactor
4-Diphosphocytidyl-2C-methyl-D-erythritol Kinase (IspE)4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME)4-diphosphocytidyl-2C-methyl-D-erythritol 2-phosphate (CDP-ME2P) wikipedia.orgATP nih.gov
2C-Methyl-D-erythritol 2,4-cyclodiphosphate Synthase (IspF)

2C-Methyl-D-erythritol 2,4-cyclodiphosphate synthase, also known as IspF, is the fifth enzyme in the pathway and is responsible for converting 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-ME2P) into 2C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP), with the concurrent release of cytidine 5'-monophosphate (CMP). nih.govuniprot.org This enzyme is a zinc-dependent metalloenzyme. wikipedia.org Research on E. coli IspF has shown that it is not inhibited by downstream isoprenoid diphosphates under standard assay conditions. nih.govacs.org However, its activity is enhanced and sustained by 2C-methyl-D-erythritol 4-phosphate (MEP), the product of the IspC reaction. nih.govacs.org This suggests a feed-forward regulatory mechanism for the production of MEcDP. nih.govacs.org

Enzyme Substrate Products Cofactor Regulation
2C-Methyl-D-erythritol 2,4-cyclodiphosphate Synthase (IspF)4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-ME2P)2C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP), Cytidine 5'-monophosphate (CMP) nih.govuniprot.orgZinc wikipedia.orgActivated by 2C-methyl-D-erythritol 4-phosphate (MEP) nih.govacs.org
1-Hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate Synthase (IspG)

The penultimate step in the MEP pathway is catalyzed by 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate synthase, also referred to as IspG or GcpE. researchgate.net This enzyme facilitates the reductive ring-opening of 2C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP) to form (E)-4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP). researchgate.net IspG is a [4Fe-4S] cluster-containing protein that functions as a homodimer. researchgate.netnih.gov The reaction consumes two electrons and two protons. researchgate.net The [4Fe-4S] cluster is ligated by three cysteine residues and one glutamate (B1630785) residue and is situated at the interface between the two subunits. nih.gov

Enzyme Substrate Product Prosthetic Group
1-Hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate Synthase (IspG)2C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP)(E)-4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP) researchgate.net[4Fe-4S] cluster researchgate.netnih.gov
1-Hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate Reductase (IspH/LytB)

The final enzyme in the MEP pathway is 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate reductase, commonly known as IspH or LytB. proteopedia.orgfrontiersin.org This iron-sulfur protein catalyzes the reduction of (E)-4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP) to produce the essential isoprenoid building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). proteopedia.orguniprot.org The reaction is dependent on an iron-sulfur cluster cofactor and requires a source of reducing equivalents, such as NAD(P)H. proteopedia.orgnih.gov In Escherichia coli, in vitro studies have shown that the reaction requires NADH and FAD, and is stimulated by divalent cations, with Co2+ being particularly effective. nih.gov The approximate ratio of IPP to DMAPP produced is 6:1. researchgate.net

Enzyme Substrate Products Cofactors/Prosthetic Group
1-Hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate Reductase (IspH/LytB)(E)-4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP)Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) proteopedia.orguniprot.org[4Fe-4S] cluster, NAD(P)H, FAD proteopedia.orgnih.gov

Subcellular Compartmentalization of the MEP Pathway

In plant cells, the biosynthesis of isoprenoid precursors is distinctly compartmentalized, with the methylerythritol 4-phosphate (MEP) pathway operating within the plastids. researchgate.netsonar.chslideshare.netwikipedia.org All seven enzymes of the MEP pathway are encoded by nuclear genes, synthesized in the cytosol, and then imported into the plastids to perform their function. nih.govnih.gov

Extensive proteomics studies, particularly in the model plant Arabidopsis thaliana, have confirmed that all enzymes of the MEP pathway are located in the plastid stroma. nih.gov Experimental evidence using green fluorescent protein (GFP) fusion assays has visually confirmed this localization. When the N-terminal transit peptides of the Arabidopsis MEP pathway enzymes were fused to GFP, the fluorescent signals co-localized with the chlorophyll (B73375) autofluorescence, definitively placing them within the chloroplasts. researchgate.net

However, more detailed investigations into chloroplast subfractions have revealed a more nuanced distribution for the initial enzymes of the pathway. nih.gov While primarily stromal, the first two enzymes, 1-deoxy-D-xylulose 5-phosphate synthase (DXS) and 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), have also been detected in non-stromal fractions. nih.gov Further research using GFP-tagged proteins showed that DXS can form aggregates that associate with chloroplast membranes, while DXR-GFP has been observed accumulating in large vesicles that may be released from the chloroplasts, possibly for degradation. nih.gov Despite these specific instances of subplastidial localization and turnover mechanisms for DXS and DXR, the functional pathway for producing IPP and its isomer dimethylallyl diphosphate (DMAPP) is contained within the plastids. researchgate.netnih.gov This compartmentalization sequesters the production of precursors for essential plastidial isoprenoids, such as carotenoids, chlorophylls, and various plant hormones, within the organelle where they are utilized. nih.govplos.org

Coexistence and Interplay of MVA and MEP Pathways in Higher Plants

A unique feature of higher plants is the parallel operation of two distinct pathways for IPP biosynthesis: the mevalonate (MVA) pathway and the MEP pathway. nih.govnih.gov This dual-pathway system is strictly compartmentalized. The MVA pathway is situated in the cytoplasm and endoplasmic reticulum, where it provides precursors for cytosolic and mitochondrial isoprenoids like sterols, sesquiterpenes, and the side chain of ubiquinones. nih.govbiorxiv.orgnih.gov Concurrently, the MEP pathway resides in the plastids, synthesizing precursors for plastid-specific isoprenoids, including monoterpenes, diterpenes, carotenoids, and the phytol (B49457) tail of chlorophyll. plos.orgbiorxiv.org

Despite this spatial separation, a significant body of evidence points to a metabolic "crosstalk" or exchange of intermediates between the two pathways. nih.govnih.govnih.gov This interaction allows for a degree of metabolic flexibility, although it appears to be a regulated and sometimes limited process. slideshare.netnih.gov For instance, blocking one pathway with specific inhibitors does not completely halt the synthesis of all isoprenoids in that compartment, indicating that precursors can be transported from the other pathway to compensate. biorxiv.orgnih.gov

Research using metabolic labeling with pathway-specific precursors has provided direct evidence of this interplay. Studies have shown that:

MVA-derived precursors can be imported into plastids and used for the synthesis of compounds typically derived from the MEP pathway. nih.gov

Conversely, MEP-derived precursors can be exported from the plastid to the cytosol to contribute to the synthesis of MVA-derived products. nih.gov

In young cotton seedlings, both pathways were found to contribute to all major classes of terpenoids, challenging the classical view of strict metabolic separation. The MEP pathway contributed up to 20% of the substrate for sterols, while the MVA pathway provided as much as 50% of the substrate for phytol and carotenoids. researchgate.net

In Arabidopsis, dolichols are synthesized using precursors from both pathways, and the relative contribution of each can be modulated by precursor availability. nih.gov

This crosstalk is not static and can be influenced by developmental stage, tissue type, and environmental conditions. nih.govnih.gov The dynamic regulation and interconnection between the MVA and MEP pathways suggest a sophisticated system for coordinating isoprenoid biosynthesis across different cellular compartments to meet the plant's metabolic demands. nih.gov

Enzymology and Reaction Mechanisms of Isopentenyl Pyrophosphate Interconversion and Utilization

Isopentenyl Diphosphate (B83284) Isomerase (IDI)

Isopentenyl diphosphate isomerase (IDI), also known as isopentenyl-diphosphate delta-isomerase, is the enzyme responsible for catalyzing the reversible isomerization of IPP to DMAPP. wikipedia.org This conversion is an essential activation step in the biosynthesis of isoprenoids, as it transforms the less reactive IPP into the highly electrophilic DMAPP. nih.govresearchgate.net This isomerization is a pivotal point in both the mevalonate (B85504) and the methylerythritol phosphate (B84403) (MEP) pathways, which are the two major routes for isoprenoid biosynthesis. wikipedia.orgwikipedia.org

Catalytic Mechanism of IPP to Dimethylallyl Pyrophosphate (DMAPP) Isomerization

The isomerization of IPP to DMAPP catalyzed by IDI proceeds via a protonation/deprotonation mechanism involving an antarafacial transposition of a hydrogen atom. wikipedia.orgresearchgate.net This process entails the addition of a proton to the C4 of IPP, leading to the formation of a transient tertiary carbocation intermediate. wikipedia.orgnih.gov Subsequently, a proton is removed from C2, resulting in the formation of the double bond in DMAPP. wikipedia.orgnih.gov This catalytic activity is remarkable as it involves the protonation of a non-activated double bond, a rare event in biological systems. wikipedia.org

Two distinct, convergently evolved types of IDI, designated as Type I and Type II, have been identified. nih.govnih.gov While both types catalyze the same isomerization reaction, they are structurally unrelated and utilize different cofactors and catalytic machinery. nih.govnih.gov

Type I IDI is found in eukaryotes and many bacteria. nih.govnih.gov This enzyme is a metalloprotein, typically requiring a divalent metal ion such as Mg²⁺ or Mn²⁺ for its activity. wikipedia.orgresearchgate.net The metal ion is crucial for the proper folding of the enzyme into its active conformation and plays a role in stabilizing the carbocation intermediate. wikipedia.orgresearchgate.net

The active site of Type I IDI is located deep within the enzyme and contains key amino acid residues, including a cysteine and a glutamate (B1630785), that are essential for catalysis. wikipedia.orgresearchgate.net Structural and mechanistic studies of Escherichia coli IDI-1 have implicated Cys-67 and Glu-116 as critical catalytic residues. researchgate.net The proposed mechanism suggests that the cysteine residue protonates the double bond of IPP, while the glutamate residue facilitates the subsequent deprotonation to form DMAPP. researchgate.net Specifically, in E. coli IDI-1, Cys-67 is thought to protonate the C4 of IPP, and Glu-116 is positioned to abstract a proton from C2. researchgate.net Additionally, a tryptophan residue (W161 in E. coli) may stabilize the carbocation intermediate through cation-π interactions. researchgate.net Some studies also suggest the involvement of a tyrosine residue (Tyr104) in the protonation step. ebi.ac.uk

Key Components of Type I IDI (E. coli) Proposed Function
Divalent Metal Ion (Mg²⁺ or Mn²⁺)Essential for active conformation and stabilization of carbocation intermediate. wikipedia.org
Cysteine (Cys-67)Acts as the initial proton donor to the IPP double bond. researchgate.net
Glutamate (Glu-116)Functions as the base to abstract a proton from the intermediate. researchgate.net
Tryptophan (Trp-161)Stabilizes the carbocation intermediate via cation-π interactions. researchgate.net
Tyrosine (Tyr-104)Also proposed to be involved in the protonation step. ebi.ac.uk

Type II IDI is found in archaea and some bacteria, including several pathogenic species. nih.govnih.gov Unlike IDI-1, IDI-2 is a flavoprotein that requires a reduced flavin mononucleotide (FMN) or flavin adenine (B156593) dinucleotide (FAD) coenzyme for its activity, in addition to a divalent metal ion. nih.govnih.govnih.gov FAD and FMN are the biologically active forms of riboflavin (B1680620) (vitamin B2). nih.gov

The catalytic mechanism of IDI-2 also proceeds through a protonation-deprotonation sequence, but the flavin coenzyme plays a central role. nih.govnih.gov It is proposed that the N5 atom of the reduced flavin acts as the proton donor to the double bond of IPP, generating a tertiary carbocation intermediate. nih.govresearchgate.net The resulting negatively charged flavin intermediate then acts as the base to abstract a proton from C2 of the carbocation, completing the isomerization to DMAPP. nih.govresearchgate.net Studies using substrate analogs have shown that these molecules can inactivate IDI-2 by forming covalent adducts with the reduced flavin at the N5 position, providing strong evidence for this mechanism. nih.gov The unique cofactor requirement and distinct evolutionary origin of IDI-2 make it a potential target for the development of new antimicrobial agents. nih.govnih.gov

Key Components of Type II IDI Proposed Function
Reduced Flavin Coenzyme (FMN or FAD)Acts as both the proton donor (N5 atom) and the subsequent proton acceptor in the isomerization reaction. nih.govnih.govresearchgate.net
Divalent Metal IonAlso required for activity. nih.gov

Functional Role of IDI in Maintaining Isoprenoid Precursor Equilibrium

IDI plays a crucial role in maintaining the appropriate balance between IPP and DMAPP, which is essential for the efficient biosynthesis of a wide variety of isoprenoid compounds. wikipedia.orgpnas.org While the isomerization is reversible, the equilibrium generally favors the production of DMAPP. pnas.org The ratio of IPP to DMAPP is a critical determinant for the subsequent condensation reactions catalyzed by prenyltransferases, which elongate the isoprenoid chain. nih.gov

Distribution and Biochemical Characterization of IDI Isoforms

IDI enzymes are widespread across all domains of life, reflecting the universal importance of isoprenoid biosynthesis. wikipedia.orgnih.gov As mentioned, two primary, non-homologous isoforms exist: Type I and Type II. nih.gov

Type I IDI (IDI-1): This isoform is found in eukaryotes (including mammals, fungi, and plants), as well as in many species of bacteria. nih.govnih.gov It is a metalloenzyme that does not require a flavin cofactor. nih.gov

Type II IDI (IDI-2): This isoform is prevalent in archaea and a different subset of bacteria, including some important human pathogens. nih.govnih.gov A key distinguishing feature is its dependence on a reduced flavin coenzyme. nih.govnih.gov

Some bacterial species have been found to possess genes for both types of IDI, while others appear to lack both. nih.gov The presence of these distinct isoforms with different cofactor requirements and in different organisms highlights a fascinating case of convergent evolution, where two unrelated proteins evolved to catalyze the same essential biochemical reaction. The characterization of these isoforms across different species continues to be an active area of research, with implications for understanding metabolic diversity and for identifying novel drug targets. nih.gov

Prenyltransferases and IPP Condensation Reactions

Prenyltransferases, also known as isoprenyl pyrophosphate synthases (IPPSs), are a class of enzymes that catalyze the sequential condensation of IPP with an allylic pyrophosphate substrate. nih.govsigmaaldrich.comsigmaaldrich.com These reactions are fundamental to the construction of the carbon skeletons of all isoprenoid compounds. nih.govtmu.edu.tw The process involves the head-to-tail addition of a five-carbon isoprene (B109036) unit from IPP to a growing polyprenyl chain. nih.gov

The reaction mechanism of prenyltransferases involves the ionization of the allylic pyrophosphate substrate (like DMAPP, geranyl pyrophosphate, or farnesyl pyrophosphate) to form a carbocation. This electrophilic species is then attacked by the double bond of IPP, forming a new carbon-carbon bond. A subsequent deprotonation step regenerates the double bond, resulting in a new, elongated allylic pyrophosphate. nih.gov These enzymes typically contain conserved aspartate-rich motifs that are crucial for binding the pyrophosphate moieties of the substrates and the essential divalent metal ions (usually Mg²⁺). nih.gov

Isopentenyl Phosphate Kinase (IPK)

Isopentenyl phosphate kinase (IPK) is an enzyme that plays a significant role in terpenoid biosynthesis, particularly in an alternative pathway for the formation of IPP. nih.govacs.org

IPK catalyzes the ATP-dependent phosphorylation of isopentenyl monophosphate (IP) to generate isopentenyl pyrophosphate (IPP). nih.govpnas.org This reaction is a key step in what is sometimes referred to as the "alternate" mevalonate pathway, which has been identified in archaea and the cytoplasm of plants. nih.gov In this pathway, mevalonate-5-phosphate is first decarboxylated to IP, which is then phosphorylated by IPK to yield IPP. nih.gov The enzyme requires a divalent metal cation, typically Mg2+, for its activity. acs.org

The presence of IPK suggests a more complex regulatory network for terpenoid biosynthesis than previously understood. nih.gov IPK can salvage IP that may be formed from the dephosphorylation of IPP, thereby maintaining the pool of this essential precursor. purdue.edunih.gov

Research has shown that IP and its isomer, dimethylallyl monophosphate (DMAP), can act as competitive inhibitors of downstream enzymes like farnesyl diphosphate synthase. nih.gov By converting IP and DMAP back to their pyrophosphorylated forms (IPP and DMAPP), IPK helps to relieve this inhibition and ensures a steady flow of precursors for the synthesis of various terpenoid products. nih.gov Overexpression of IPK in plants has been shown to enhance the production of both monoterpenes and sesquiterpenes, highlighting its role in regulating carbon flux through the terpenoid biosynthetic pathways. nih.govnih.gov The activity of IPK and the formation of IP appear to be adaptive traits for fine-tuning the production of terpenoids in response to metabolic demands. nih.gov

Regulation of Isopentenyl Pyrophosphate Biosynthesis and Metabolic Flux

Transcriptional and Post-translational Control of Isoprenoid Pathway Enzymes

The regulation of enzymes involved in the synthesis of IPP is complex, involving control at both the transcriptional and post-translational levels to allow for rapid and efficient responses to developmental cues and environmental stresses. nih.gov

Transcriptional Control: The expression of genes encoding enzymes in the isoprenoid pathway, such as those in the methylerythritol 4-phosphate (MEP) and mevalonate (B85504) (MVA) pathways, is a key regulatory point. researchgate.netpeerj.com For instance, in plants, the 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGR), a key enzyme in the MVA pathway, is considered a primary site of regulation for metabolic flux. researchgate.net Similarly, in the MEP pathway, 1-deoxy-D-xylulose 5-phosphate synthase (DXS) is often a rate-limiting step. csic.es The expression of these genes can be induced by various factors, leading to an increased capacity for IPP synthesis. peerj.com

Post-translational Control: Beyond gene expression, the activity of isoprenoid pathway enzymes is frequently managed through post-translational modifications. nih.gov These modifications provide a mechanism for rapid adaptation to metabolic fluctuations. nih.gov A prominent example is HMGR, which is subject to multilevel regulation where there is often no direct correlation between its gene expression, protein levels, and actual enzyme activity. nih.gov This discrepancy points to significant control occurring after the protein is synthesized. nih.gov Mechanisms such as targeted proteolysis, redox regulation, and changes in protein structure are involved. nih.gov Isoprenylation, the attachment of isoprenyl groups derived from IPP and its derivatives to proteins, is another critical post-translational modification that affects protein localization and function. nih.gov This process is essential for the membrane association of proteins like p21ras and nuclear lamins. nih.gov

This multi-layered regulatory system ensures that the production of isoprenoid precursors is finely tuned to the cell's immediate requirements. nih.gov

Feedback Inhibition Mechanisms Affecting IPP Production (e.g., DXS inhibition by IPP/DMAPP)

A critical aspect of regulating metabolic pathways is feedback inhibition, where the end products of the pathway inhibit the activity of an early, often rate-limiting, enzyme. In the MEP pathway, the central precursors IPP and its isomer dimethylallyl pyrophosphate (DMAPP) act as allosteric regulators of 1-deoxy-D-xylulose 5-phosphate synthase (DXS), the first and major flux-controlling enzyme of the pathway. biorxiv.orgnih.gov

This feedback mechanism is conserved in both bacteria and plants. nih.gov When IPP and DMAPP levels rise, they bind directly to the DXS enzyme at an allosteric site, which is distinct from the active site where the cofactor thiamine (B1217682) diphosphate (B83284) (TPP) binds. biorxiv.orgnih.gov This binding event induces a conformational change in the DXS enzyme, which normally exists as an active dimer. biorxiv.orgnih.gov The allosteric binding of IPP and DMAPP promotes the dissociation of the active dimer into inactive monomers. biorxiv.orgnih.gov

This monomerization provides a rapid and reversible way to downregulate DXS activity in response to a sudden increase in IPP/DMAPP supply. nih.gov If the overabundance of IPP and DMAPP persists, these inactive monomers are prone to aggregation and subsequent degradation. biorxiv.org This removal of monomers prevents them from re-dimerizing and reactivating the enzyme, representing a more drastic and long-term response to a sustained blockage in the consumption of IPP and DMAPP by downstream enzymes. biorxiv.orgnih.gov This elegant feedback loop ensures that the rate of IPP and DMAPP synthesis is tightly coupled to the cell's demand for isoprenoid products. biorxiv.org

Metabolic Channeling and Substrate Sequestration Phenomena

Metabolic channeling is a process where intermediates in a metabolic pathway are transferred directly from one enzyme to the next without diffusing into the bulk cytosol. nih.gov This phenomenon can increase pathway efficiency, protect unstable or toxic intermediates, and prevent their diversion into competing pathways. nih.gov Evidence suggests that such mechanisms play a role in the intricate network of isoprenoid biosynthesis. researchgate.net

In plants, isoprenoid biosynthesis is compartmentalized, with the MVA pathway located in the cytosol and the MEP pathway in the plastids. csic.esresearchgate.net While spatially separate, there is a "crosstalk" between these pathways, involving the transport of intermediates like IPP across the plastid envelope. nih.govresearchgate.net This transport itself is a form of substrate sequestration and is crucial for coordinating the synthesis of different classes of isoprenoids. nih.gov For example, studies on triptolide (B1683669) biosynthesis in Tripterygium wilfordii cell cultures show that the direction of IPP translocation between the plastid and cytoplasm changes depending on the culture stage, and blocking this transport affects the expression of key pathway enzymes and the final product accumulation. nih.govresearchgate.net

Channeling can occur through several mechanisms, including the formation of multi-enzyme complexes or "metabolons," where enzymes of a pathway are physically associated. nih.gov While direct evidence for a stable metabolon for the entire isoprenoid pathway is still being gathered, the concept of channeling helps explain the efficient production of a vast array of isoprenoid products from the common precursors IPP and DMAPP. nih.govresearchgate.net By sequestering intermediates, the cell can direct metabolic flux towards specific end products and maintain cellular homeostasis. nih.gov

Impact of Isopentenyl Pyrophosphate Accumulation on Cellular Homeostasis

While IPP is an essential metabolic building block, its over-accumulation can be toxic and disrupt cellular homeostasis. nih.govresearchgate.net This issue is particularly relevant in metabolic engineering efforts aimed at overproducing isoprenoids, where imbalances in pathway flux can lead to the buildup of IPP. nih.govuef.fi

In engineered microbial systems like Escherichia coli, the accumulation of high levels of intracellular IPP is directly linked to significant physiological stress. nih.govuef.fi A key indicator of this stress is a marked inhibition of cell growth. uef.fi Studies have demonstrated an inverse correlation between the concentration of IPP and the growth rate of E. coli cultures. uef.fi When IPP levels peak, the growth rate decreases substantially. uef.fi

Effect of IPP AccumulationObservation in E. coliReference
Growth Rate Significantly inhibited at high IPP concentrations. uef.fi
Cell Viability Reduced. nih.govresearchgate.net
Plasmid Stability Decreased. nih.gov
Recovery Mechanism Reduction in phosphomevalonate kinase (PMK) levels. nih.govosti.gov

The toxic effects of IPP accumulation extend to the core of cellular energy and metabolism. Multi-omics analyses in E. coli have revealed that IPP stress globally impacts endogenous metabolism, including a significant perturbation of nucleotide pools and a decrease in cellular energy levels. nih.govuef.fi

A fascinating and critical consequence of IPP accumulation is the formation of a novel, non-canonical nucleotide analog. nih.govosti.gov When IPP levels become excessively high, it can be mistakenly utilized by cellular enzymes in place of pyrophosphate (PPi). nih.gov This leads to the synthesis of adenosine (B11128) 5'-triphosphate-isopentenyl ester, a compound referred to as ApppI. nih.govnih.gov

The formation of ApppI was first identified as a consequence of inhibiting the mevalonate pathway with nitrogen-containing bisphosphonates (N-BPs). nih.govnih.gov N-BPs block farnesyl pyrophosphate (FPP) synthase, causing a buildup of its substrate, IPP. nih.gov This accumulated IPP can then react with ATP, catalyzed nonspecifically by enzymes like aminoacyl-tRNA synthetases, to form ApppI. nih.gov

This analog is not a benign byproduct; it has been shown to be a potent inhibitor of the mitochondrial adenine (B156593) nucleotide translocase (ANT). nih.govnih.gov The ANT is responsible for exchanging ATP for ADP across the inner mitochondrial membrane, a vital step in cellular energy metabolism. By inhibiting ANT, ApppI can induce apoptosis (programmed cell death). nih.govnih.gov In the context of IPP toxicity in microbes, the formation of ApppI is considered a likely contributor to the observed growth inhibition and reduced cell viability phenotypes. nih.govosti.gov

Strategies for Alleviating IPP-Induced Toxicity in Engineered Biological Systems

Isopentenyl pyrophosphate (IPP), a central precursor in the biosynthesis of thousands of isoprenoid compounds, is a vital intermediate in metabolic engineering. jst.go.jppnas.org The production of valuable isoprenoids, such as pharmaceuticals, biofuels, and fragrances, in microbial hosts like Escherichia coli often relies on the high-level production of IPP via engineered pathways like the mevalonate (MVA) or 1-deoxy-D-xylulose 5-phosphate (DXP) pathways. nih.govasianindexing.com However, the accumulation of IPP is often a significant challenge, as elevated intracellular concentrations can lead to cellular toxicity, hindering productivity and strain stability. nih.govosti.gov

Research into isoprenol-producing E. coli has provided a detailed characterization of the physiological stress caused by IPP accumulation. Elevated IPP levels are directly linked to growth inhibition, a decrease in cell viability, and instability of the plasmids carrying the biosynthetic pathway genes. nih.govosti.gov This toxicity is not merely a general metabolic burden; it triggers a global disruption of the host's metabolism. Multi-omics data have revealed that IPP accumulation slows nutrient uptake, depletes ATP levels, and perturbs nucleotide metabolism. nih.govosti.gov

A key discovery in understanding IPP-induced toxicity is the formation of a nucleotide analog, ApppI (adenosine-5'-triphospho-isopentenyl ester), which may be a significant contributor to the observed toxic phenotypes. nih.gov The cell's response to this stress can even select for the "breakage" of the engineered pathway. Proteomics analyses have identified that a common recovery mechanism in stressed cell populations is the reduction of phosphomevalonate kinase (PMK) levels, an enzyme in the MVA pathway, which effectively curtails IPP production. nih.gov

Given these challenges, several strategies have been developed to mitigate IPP-induced toxicity and improve the metabolic flux towards the desired isoprenoid product in engineered biological systems. These strategies focus on balancing metabolic pathways and employing synthetic biology tools to control the flow of intermediates.

Key Research Findings on IPP-Induced Toxicity and Mitigation

The following table summarizes key findings from a comprehensive study on IPP toxicity in isoprenol-producing E. coli.

Parameter Observation/Finding Implication Reference
Physiological Response Elevated IPP levels lead to growth inhibition, reduced cell viability, and plasmid instability.IPP accumulation is directly toxic to the host cell, limiting the overall productivity of the engineered system. nih.gov
Metabolic Impact Global metabolic perturbation, including slowed nutrient uptake, decreased ATP levels, and disrupted nucleotide metabolism.The toxicity extends beyond a simple metabolic burden, affecting fundamental cellular processes. nih.govosti.gov
Cellular Recovery Mechanism Proteomics identified a reduction in phosphomevalonate kinase (PMK) as a probable recovery mechanism.Cells adapt to IPP toxicity by spontaneously down-regulating the biosynthetic pathway, leading to lower product yields. nih.gov
Toxic Analog Formation Accumulation of IPP leads to the formation of ApppI, a toxic nucleotide analog.A specific molecular mechanism contributing to the observed cytotoxicity of IPP. nih.gov
Metabolite Transport Preliminary evidence suggests that IPP can be transported and accumulates extracellularly.Offers a potential engineering strategy to export excess IPP, thereby alleviating intracellular toxicity. nih.gov

Strategies to alleviate this toxicity are centered on gaining precise control over the metabolic pathway to prevent the buildup of IPP and other potentially toxic intermediates.

Pathway Balancing: A primary strategy is to ensure a balanced flux through the metabolic pathway. Overexpression of upstream enzymes without sufficient capacity in downstream enzymes can lead to the accumulation of intermediates like IPP. nih.gov Therefore, optimizing the expression levels of each enzyme in the pathway is crucial. This can be a multivariate problem where no single "rate-limiting step" exists, requiring the fine-tuning of multiple components. nih.gov

Synthetic Biology Scaffolds: To enhance the efficiency of metabolic pathways and prevent the diffusion and accumulation of intermediates, synthetic biologists have developed protein and nucleic acid scaffolds. nih.gov These scaffolds co-localize pathway enzymes, creating a multienzyme complex. nih.gov This arrangement can increase the local concentration of substrates around the enzymes and facilitate substrate channeling, where the product of one enzyme is directly passed to the active site of the next. This minimizes the accumulation of free IPP in the cytoplasm. nih.gov

Dynamic Regulation: Advanced strategies involve the implementation of dynamic regulatory circuits. These systems can sense the metabolic state of the cell or the concentration of an intermediate like IPP and adjust the expression of pathway enzymes accordingly. This allows for robust control over metabolic flux, maintaining it at a high but non-toxic level.

Host Engineering: Modifying the host's native metabolism can also alleviate toxicity. This could involve engineering transport systems to export excess IPP out of the cell, a strategy suggested by the observation that IPP can accumulate extracellularly. nih.gov Additionally, enhancing pathways that consume toxic byproducts or bolstering cellular stress responses can improve the robustness of the production host. iomcworld.org

By understanding the specific mechanisms of IPP toxicity, from global metabolic disruption to the formation of toxic analogs like ApppI, researchers can devise more effective and targeted metabolic engineering strategies. nih.gov The goal is to create a high-flux, balanced pathway that efficiently converts central metabolites into the desired isoprenoid product without causing detrimental stress to the host organism.

Isopentenyl Pyrophosphate in Diverse Biological Systems and Research Applications

Microbial Systems

The biosynthesis of IPP in microbial systems showcases the dichotomy of the MVA and MEP pathways, with distinct evolutionary lineages favoring one route over the other.

Isoprenoid Biosynthesis in Eubacteria

The majority of eubacteria utilize the MEP pathway for IPP synthesis. pnas.orgnih.gov This pathway starts from pyruvate (B1213749) and glyceraldehyde 3-phosphate and proceeds through a series of enzymatic steps to produce both IPP and its isomer, dimethylallyl diphosphate (B83284) (DMAPP). nih.govportlandpress.com

Escherichia coli : Studies on E. coli have been instrumental in elucidating the MEP pathway. nih.govportlandpress.com Research has shown that the C-2 and C-3 carbon unit of pyruvate, rather than acetyl-CoA, serves as a precursor for IPP in this bacterium. portlandpress.com While the labeling patterns observed were initially consistent with the established acetoacetate (B1235776) pathway, the lack of growth inhibition by mevinolin, a specific inhibitor of HMG-CoA reductase, pointed towards a different route. nih.govportlandpress.com Subsequent research confirmed the operation of the MEP pathway in E. coli for the biosynthesis of isoprenoids like ubiquinone-8. nih.govportlandpress.com Metabolic engineering efforts in E. coli often focus on optimizing this native pathway or introducing a heterologous MVA pathway to enhance the production of specific isoprenoids. frontiersin.orgoup.com

Arthrobacter : While specific detailed studies on Arthrobacter were not as prevalent in the initial search, as a member of the Actinobacteria, it is generally expected to possess the MEP pathway for isoprenoid biosynthesis, a characteristic common to most eubacteria.

Enterococcus faecalis : In contrast to many other eubacteria, Gram-positive cocci like Enterococcus faecalis possess the mevalonate (B85504) pathway for IPP biosynthesis. asm.orgnih.gov Genomic analyses have revealed the presence of genes encoding all the enzymes of the MVA pathway in these organisms. asm.org The HMG-CoA synthase from E. faecalis exhibits significant substrate inhibition by acetoacetyl-CoA, a regulatory feature that distinguishes it from some archaeal counterparts. nih.gov

Mycobacterium tuberculosis : The MEP pathway is essential for the survival of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govasm.org This bacterium synthesizes IPP exclusively via the MEP pathway, making the enzymes of this pathway attractive targets for the development of new anti-tuberculosis drugs. nih.gov Research has demonstrated that several genes in this pathway, including dxs1 and gcpE, are essential for the in vitro growth of M. tuberculosis. nih.gov The pathway is crucial for the synthesis of vital cellular components, including elements of the cell wall. nih.gov

Isoprenoid Biosynthesis in Archaea

Archaea are characterized by their unique cell membranes composed of ether-linked isoprenoid lipids. pnas.org They predominantly utilize the MVA pathway for IPP biosynthesis, which appears to be the ancestral pathway in this domain. pnas.orgnih.gov

Thermoplasma acidophilum : This thermoacidophilic archaeon utilizes a variation of the MVA pathway. Research has identified an alternative mevalonate pathway in Thermoplasma acidophilum, highlighting the metabolic diversity even within the general framework of the MVA route in archaea. acs.org

Haloferax volcanii : This halophilic archaeon relies on the mevalonate pathway for the synthesis of its isoprenoid membrane lipids. nih.govnih.gov Studies involving the expression and characterization of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase from H. volcanii have confirmed the essentiality of the MVA pathway for its growth. nih.gov The inhibitor hymeglusin, which targets HMG-CoA synthase, effectively blocks the propagation of H. volcanii cells. nih.govnih.gov Unlike the enzyme from E. faecalis, the HMG-CoA synthase from H. volcanii does not show significant substrate inhibition by acetoacetyl-CoA, which may be due to the high flux required for the synthesis of its phytanyl ether lipids. nih.gov An alternative mevalonate pathway was also discovered in this organism. asm.org

Methanosarcina acetivorans : As a representative of the Euryarchaeota, Methanosarcina acetivorans is presumed to utilize the MVA pathway for the biosynthesis of its isoprenoid building blocks, consistent with the general trend observed in archaea.

Isoprenoid Biosynthesis in Fungi

Fungi, like animals and archaea, exclusively use the mevalonate pathway for the synthesis of IPP. pnas.orgresearchgate.net This pathway is fundamental for the production of essential isoprenoids such as sterols, which are vital components of fungal cell membranes. nih.govoup.com

Saccharomyces cerevisiae : The baker's yeast, Saccharomyces cerevisiae, is a well-studied model organism for the MVA pathway. nih.govnih.gov In yeast, the MVA pathway leads to the production of ergosterol (B1671047), the primary sterol in fungal membranes. nih.gov Farnesyl diphosphate (FPP), a key intermediate in this pathway, serves as a precursor for sterols, dolichols, and ubiquinone. oup.com Due to its well-characterized genetics and robustness, S. cerevisiae has become a popular host for the metabolic engineering of isoprenoid production. nih.govnih.gov

Gibberella fujikuroi : This fungus is known for its production of gibberellins (B7789140), a class of diterpenoid plant hormones. The biosynthesis of these compounds originates from IPP synthesized via the MVA pathway. pnas.org The enzyme 3-hydroxy-3-methylglutaryl-CoA reductase from Gibberella fujikuroi has been cloned and characterized, providing molecular insights into this key regulatory step of the isoprenoid pathway in this fungus. pnas.org

Plant Systems

Higher plants possess a remarkable dual system for IPP biosynthesis, with two independent pathways compartmentalized within the cell. This dual machinery allows for the production of a vast array of isoprenoids that fulfill diverse physiological and ecological roles.

Dual Compartmentalized IPP Biosynthesis: Cytosolic MVA and Plastidic MEP Pathways

Plants uniquely operate both the MVA and the MEP pathways for IPP synthesis in different subcellular compartments. nih.govresearchgate.netnih.gov

The cytosolic mevalonate (MVA) pathway is responsible for producing IPP that serves as the precursor for sterols, sesquiterpenes, and ubiquinone. pnas.orgnih.govresearchgate.net This pathway begins with the condensation of acetyl-CoA. nih.gov

The plastidic 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is localized within the plastids and synthesizes IPP for the production of monoterpenes, diterpenes, carotenoids, and the side chains of chlorophylls (B1240455) and plastoquinone. pnas.orgnih.govresearchgate.net This pathway utilizes pyruvate and glyceraldehyde-3-phosphate as its starting materials. nih.gov

Despite their compartmentalization, there is evidence of metabolic crosstalk between the two pathways, with the exchange of isoprenoid precursors between the cytosol and plastids. researchgate.netnih.gov

Contributions of IPP to Specific Plant Isoprenoid Classes

The IPP synthesized through these dual pathways is the universal precursor for all isoprenoids in plants, each class having distinct origins from either the MVA or MEP pathway.

Carotenoids : These tetraterpenoid pigments, essential for photosynthesis and photoprotection, are synthesized in the plastids from IPP derived from the MEP pathway. pnas.orgresearchgate.net

Sterols : Plant sterols, or phytosterols, which are crucial components of cell membranes, are synthesized in the cytoplasm from IPP produced by the MVA pathway. pnas.orgresearchgate.net

Diterpenoids : This large class of isoprenoids, which includes gibberellins and the resin acids of conifers, is primarily synthesized in the plastids from MEP-derived IPP. pnas.orgresearchgate.net

Phytoalexins : Many phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack, are isoprenoid in nature. Their biosynthetic origin can be from either the MVA pathway (for sesquiterpenoid phytoalexins) or the MEP pathway (for diterpenoid phytoalexins).

Chlorophyll (B73375) Side Chains : The phytyl tail of chlorophyll molecules is a diterpene alcohol that is synthesized in the plastids from IPP generated by the MEP pathway. pnas.org

Table of Pathways for Isoprenoid Biosynthesis in Different Organisms

Organism/System Pathway for IPP Biosynthesis Primary Isoprenoid Products
Escherichia coli MEP Pathway Ubiquinone-8, various isoprenoids
Enterococcus faecalis MVA Pathway Cell wall components, quinones
Mycobacterium tuberculosis MEP Pathway Cell wall components, menaquinones
Haloferax volcanii MVA Pathway Ether-linked membrane lipids
Saccharomyces cerevisiae MVA Pathway Ergosterol, dolichols, ubiquinone
Gibberella fujikuroi MVA Pathway Gibberellins, other isoprenoids
Plant Cytosol MVA Pathway Sterols, sesquiterpenes, ubiquinone

| Plant Plastids | MEP Pathway | Carotenoids, monoterpenes, diterpenes, chlorophyll side chains |

Regulation of IPP Biosynthesis in Response to Environmental Stimuli (e.g., Light, Stress)

In plants, the synthesis of Isopentenyl pyrophosphate (IPP) is a highly regulated process, occurring through two distinct pathways: the cytosolic mevalonic acid (MVA) pathway and the plastidial methylerythritol phosphate (B84403) (MEP) pathway. nih.govnih.gov This compartmentalization allows for differential regulation in response to environmental cues, ensuring that the plant can adapt to changing conditions such as light availability and various stresses. nih.govnih.gov

Light-Mediated Regulation: Light is a primary environmental signal that profoundly influences IPP biosynthesis. The MEP pathway, located in the plastids, is generally upregulated by light. nih.gov This is a crucial adaptation, as this pathway supplies the IPP and its isomer dimethylallyl diphosphate (DMAPP) required for the synthesis of essential photosynthesis-related isoprenoids, including carotenoids and the side chains of chlorophylls and plastoquinones. nih.gov The expression of genes encoding key enzymes of the MEP pathway, such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), is induced by light. nih.govfrontiersin.org

Conversely, the cytosolic MVA pathway is often repressed by light. nih.gov Studies in Arabidopsis have shown that light, acting through photoreceptors like phytochromes and cryptochromes, leads to the repression of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), a rate-limiting enzyme in the MVA pathway. nih.gov This differential regulation ensures that resources are channeled towards photosynthesis in the light while allowing for the production of other essential isoprenoids, like sterols, in the cytosol. nih.govfrontiersin.org There is also evidence of crosstalk, where MVA-derived precursors can be transported into plastids, a process that is also regulated by light signals. nih.gov

Stress-Mediated Regulation: Both biotic and abiotic stresses trigger significant changes in IPP biosynthesis, primarily to produce protective secondary metabolites. The MEP pathway is known to produce volatile isoprenoids that can act as signaling molecules or protect against thermal and oxidative stress. nih.govresearchgate.net For example, under high temperatures, the synthesis of isoprene (B109036) from MEP-derived precursors can help stabilize photosynthetic membranes. researchgate.net

In response to pathogen or herbivore attacks, plants often ramp up the production of phytoalexins, which are antimicrobial compounds. nih.gov In rice, the genes responsible for producing diterpenoid phytoalexins, which are derived from the MEP pathway, are clustered together and their expression is coordinately induced by fungal elicitors. nih.gov This induction is controlled by specific transcription factors, such as OsTGAP1, which acts as a key regulator in the defense response. nih.gov Similarly, the MVA pathway contributes to stress responses by producing sesquiterpenoids and triterpenoids that have defensive roles. researchgate.net

The following table summarizes the regulatory effects of light on the two IPP biosynthesis pathways in plants.

PathwayLocationKey Regulatory EnzymeEffect of LightPrimary Products
Methylerythritol Phosphate (MEP) Pathway PlastidsDXS, DXRUpregulated nih.govMonoterpenes, Diterpenes, Carotenoids, Chlorophyll side-chains nih.govpnas.org
Mevalonic Acid (MVA) Pathway Cytosol, ER, PeroxisomesHMG-CoA Reductase (HMGR)Repressed nih.govSesquiterpenes, Triterpenes (Sterols) researchgate.netpnas.org

Role of Isopentenyl Pyrophosphate in Animal Metabolism (Focus on biochemical pathways)

In animal cells, Isopentenyl pyrophosphate (IPP) is the central five-carbon building block for the synthesis of a vast array of essential isoprenoid compounds. taylorandfrancis.comnih.gov It is produced exclusively via the mevalonate (MVA) pathway, which begins with acetyl-CoA. nih.govwikipedia.org The enzyme HMG-CoA reductase, which catalyzes a rate-limiting step in this pathway, is a major target for regulation. nih.gov Once synthesized, IPP and its isomer, dimethylallyl pyrophosphate (DMAPP), enter several crucial metabolic branches. nih.govnih.gov

Cholesterol Biosynthesis: The most prominent fate of IPP in animal cells is its role as the fundamental precursor for cholesterol synthesis. nih.govyoutube.com The process begins with the isomerization of IPP to DMAPP. wikipedia.org These two C5 units are then condensed to form the C10 molecule geranyl pyrophosphate (GPP). nih.gov Another molecule of IPP is added to GPP to create the C15 molecule farnesyl pyrophosphate (FPP). nih.govnih.gov FPP stands at a major branch point in the pathway. nih.gov For cholesterol synthesis, two molecules of FPP are joined head-to-head by the enzyme squalene (B77637) synthase to form squalene. nih.gov Squalene is the first metabolite committed solely to sterol synthesis and undergoes a series of enzymatic reactions to ultimately form cholesterol. nih.gov Cholesterol is vital for maintaining cell membrane fluidity and serves as the precursor to steroid hormones and bile acids. nih.gov

Protein Prenylation: IPP is the ultimate source of the lipid anchors used in protein prenylation, a critical post-translational modification. nih.govnih.gov This process involves the covalent attachment of either a 15-carbon farnesyl group (from FPP) or a 20-carbon geranylgeranyl group (from geranylgeranyl pyrophosphate, GGPP) to cysteine residues near the C-terminus of target proteins. nih.gov GGPP itself is synthesized by the addition of an IPP molecule to FPP. nih.gov Prenylation allows proteins, particularly small GTPases like those in the Ras superfamily, to anchor to cell membranes, which is essential for their role in signal transduction pathways that regulate cell growth, differentiation, and survival. nih.gov

Dolichol Synthesis: Dolichols are long-chain polyisoprenols that are synthesized from IPP and function as lipid carriers in the endoplasmic reticulum. oup.comnih.gov The synthesis starts with FPP, which is elongated by the sequential addition of numerous IPP units, catalyzed by cis-prenyltransferases. oup.comresearchgate.net In mammals, the resulting dolichol molecules typically contain 18-21 isoprene units. oup.com The phosphorylated form, dolichol phosphate, acts as an essential anchor for the assembly of the oligosaccharide precursor (Glc₃Man₉GlcNAc₂) that is subsequently transferred to nascent polypeptides during N-linked glycosylation, a process fundamental for the proper folding and function of many proteins. oup.comresearchgate.net

Other Essential Molecules: IPP is also the precursor for the polyisoprenoid side chain of ubiquinone (Coenzyme Q). taylorandfrancis.com Coenzyme Q is a vital component of the mitochondrial electron transport chain, where it functions as an electron carrier in the production of ATP. taylorandfrancis.com

The table below outlines the major biochemical pathways in animal metabolism that utilize IPP.

PathwayKey Intermediate(s) Derived from IPPFinal Product(s)Primary Function(s)
Sterol Synthesis Farnesyl Pyrophosphate (FPP), SqualeneCholesterolMembrane structure, precursor to steroid hormones and bile acids nih.gov
Protein Prenylation Farnesyl Pyrophosphate (FPP), Geranylgeranyl Pyrophosphate (GGPP)Farnesylated and Geranylgeranylated ProteinsMembrane anchoring, signal transduction nih.govnih.gov
Dolichol Synthesis Multiple IPP units added to FPPDolichol PhosphateN-linked glycosylation of proteins oup.comnih.gov
Ubiquinone Synthesis Decaprenyl DiphosphateCoenzyme Q (Ubiquinone)Mitochondrial electron transport, ATP synthesis taylorandfrancis.com

Advanced Methodologies and Metabolic Engineering Leveraging Isopentenyl Pyrophosphate

Utilizing Isopentenyl Pyrophosphate Trilithium Salt for Enzyme Kinetics and Distribution Studies

This compound salt is a commercially available and widely used substrate in biochemical assays to investigate the kinetics and distribution of enzymes involved in isoprenoid biosynthesis. sigmaaldrich.comsigmaaldrich.com Its application is fundamental in characterizing enzymes such as isopentenyl-diphosphate delta-isomerase (IDI), which catalyzes the interconversion of IPP and its isomer, dimethylallyl pyrophosphate (DMAPP). sigmaaldrich.com By providing a known concentration of the IPP substrate, researchers can determine key kinetic parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax) for these enzymes.

Furthermore, IPP trilithium salt is instrumental in studying the distribution of these enzymes across different organisms and cellular compartments. For instance, it has been used to investigate the biosynthesis of isoprenoids and terpenoids in various systems. sigmaaldrich.com The ability to use a stable, pure form of the substrate is essential for obtaining reliable and reproducible data in these enzymatic studies.

Application of Stable Isotope Labeling (e.g., ¹³C, ²H) for Pathway Elucidation and Flux Analysis

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying the flux of metabolites through these pathways. nih.govnih.gov In the context of IPP, isotopically labeled precursors, such as ¹³C- or ²H-labeled glucose, are introduced into a biological system. fda.govyoutube.com The labels are incorporated into IPP and its downstream products, allowing researchers to trace the flow of atoms through the isoprenoid biosynthetic pathways.

Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are then used to analyze the isotopic labeling patterns in IPP and other metabolites. youtube.com This information provides insights into the relative contributions of different pathways, such as the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, to the IPP pool. researchgate.net Moreover, metabolic flux analysis (MFA) models can be employed to quantify the rates of reactions and identify metabolic bottlenecks, providing a detailed understanding of cellular metabolism. nih.govnih.gov This approach has been instrumental in guiding metabolic engineering strategies to enhance the production of valuable isoprenoids. nih.gov

Genetic Engineering Strategies for Modulating Isopentenyl Pyrophosphate Flux in Host Organisms

Metabolic engineering aims to rationally modify cellular metabolism to improve the production of desired compounds. For isoprenoids, a key strategy is to increase the intracellular supply of the precursor, IPP. researchgate.net

Overexpression of Rate-Limiting Enzymes and Pathway Genes

A common and effective strategy to increase the flux towards IPP is the overexpression of rate-limiting enzymes in the native biosynthetic pathways. researchgate.netresearchgate.net In the MVA pathway, enzymes such as HMG-CoA reductase (HMGR) have been identified as key regulatory points. nih.gov Overexpression of the genes encoding these enzymes can lead to a significant increase in the production of IPP and downstream isoprenoids. pnas.orgnih.gov Similarly, in the MEP pathway, enzymes like DXS (1-deoxy-D-xylulose-5-phosphate synthase) and IDI have been targeted for overexpression to enhance IPP supply. nih.gov

PathwayRate-Limiting EnzymeOrganism(s)Reference(s)
Mevalonate (MVA)HMG-CoA reductase (HMGR)Saccharomyces cerevisiae, various plants nih.govpnas.org
Methylerythritol Phosphate (MEP)1-deoxy-D-xylulose-5-phosphate synthase (DXS)Escherichia coli, various plants nih.gov
Mevalonate (MVA)Isopentenyl-diphosphate delta-isomerase (IDI)Escherichia coli nih.gov

Construction of Synthetic Biosynthetic Pathways Utilizing IPP as a Precursor

The modular nature of isoprenoid biosynthesis allows for the construction of synthetic pathways in microbial hosts. By introducing genes for downstream enzymes, IPP can be channeled towards the production of a wide range of valuable isoprenoids that are not native to the host organism. nih.gov This approach, often termed "precursor-directed biosynthesis," leverages the host's central metabolism to supply IPP, which is then converted into novel products. nih.gov For example, synthetic pathways have been successfully constructed in E. coli and S. cerevisiae to produce precursors for the anticancer drug Taxol. nih.gov A novel two-step "isopentenol utilization pathway" (IUP) has also been developed, which directly converts externally supplied isoprenol to IPP, bypassing the native MVA or MEP pathways. pnas.org

Directed Evolution and Enzyme Screening for Novel IPP-Related Reactions

Directed evolution is a powerful technique used to engineer enzymes with improved or novel properties. nih.govillinois.edu This approach involves generating a large library of enzyme variants through random mutagenesis or gene recombination, followed by a high-throughput screening or selection process to identify variants with the desired characteristics. nobelprize.orgillinois.edu In the context of IPP, directed evolution can be used to create enzymes with enhanced catalytic efficiency, altered substrate specificity, or the ability to perform novel reactions. illinois.edu For instance, enzymes can be evolved to utilize IPP analogs to produce non-natural isoprenoids. nih.gov High-throughput screening methods, such as colorimetric assays or digital imaging spectrophotometry, are crucial for efficiently identifying improved enzyme variants from large libraries. researchgate.net

Multi-Omics Approaches (Proteomics, Metabolomics) in Analyzing IPP-Induced Cellular Responses

To gain a comprehensive understanding of the cellular responses to modulated IPP levels, researchers are increasingly turning to multi-omics approaches. nih.govfrontiersin.org These strategies involve the simultaneous analysis of multiple layers of biological information, such as the proteome (all proteins) and the metabolome (all metabolites). mdpi.commdpi.com

By combining proteomics and metabolomics, scientists can identify changes in protein expression and metabolite concentrations that occur in response to genetic engineering or environmental perturbations affecting the IPP pathway. nih.govnih.govaging-us.com For example, an increase in the expression of enzymes in a specific biosynthetic pathway, as revealed by proteomics, can be correlated with an increase in the corresponding metabolic products, as measured by metabolomics. This integrated analysis provides a more complete picture of the cellular state and can help to identify previously unknown regulatory mechanisms and metabolic bottlenecks. nih.govmdpi.comresearchgate.net This knowledge is invaluable for designing more effective metabolic engineering strategies to optimize the production of IPP-derived compounds. nih.gov

Conclusion and Future Research Directions

Synthesis of Current Understanding of Isopentenyl Pyrophosphate Metabolic Networks

Isopentenyl pyrophosphate (IPP) is the universal precursor for the biosynthesis of all isoprenoids. nih.govcreative-proteomics.com Organisms synthesize IPP and its isomer, dimethylallyl pyrophosphate (DMAPP), through two primary and distinct biosynthetic routes: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govnih.govwikipedia.orgmdpi.com

The MVA pathway , the first to be elucidated, begins with acetyl-CoA and proceeds through the key intermediate mevalonic acid. wikipedia.orggoogle.comresearchgate.net This pathway is characteristic of archaea, fungi, animals, and the cytoplasm of higher plants. nih.govnih.govnih.gov In contrast, the MEP pathway (also known as the non-mevalonate or DXP pathway) is prevalent in most bacteria, green algae, and the plastids of higher plants. nih.govwikipedia.orgnih.govnih.gov This pathway starts from pyruvate (B1213749) and glyceraldehyde-3-phosphate. google.com

The existence of these two distinct pathways highlights a significant evolutionary divergence. nih.gov Plants are unique in that they possess both pathways, which are segregated into different cellular compartments. nih.govnih.gov The cytosolic MVA pathway is primarily responsible for producing precursors for sterols and certain sesquiterpenes, while the plastidial MEP pathway supplies precursors for carotenoids, chlorophyll (B73375) side chains, plastoquinone, monoterpenes, and diterpenes. nih.govnih.gov This compartmentalization suggests a complex regulatory system, although some crosstalk and exchange of intermediates between the pathways are known to occur. frontiersin.org

IPP itself stands at a critical metabolic junction. It is isomerized to DMAPP by the enzyme isopentenyl pyrophosphate isomerase (IDI). wikipedia.orgmdpi.com These two C5 units, IPP and DMAPP, are then sequentially condensed by prenyltransferases to form larger prenyl diphosphates, such as geranyl diphosphate (B83284) (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20). researchgate.netmdpi.com These intermediates are the direct precursors to the vast array of isoprenoid final products. mdpi.com

Table 1: Comparison of the MVA and MEP Pathways for IPP Biosynthesis

Feature Mevalonate (MVA) Pathway Methylerythritol Phosphate (B84403) (MEP) Pathway
Starting Materials Acetyl-CoA (3 molecules) researchgate.nettaylorandfrancis.com Pyruvate and Glyceraldehyde-3-phosphate google.com
Key Intermediate Mevalonic acid (MVA) nih.govwikipedia.org 1-Deoxy-D-xylulose-5-phosphate (DXP) google.com
Cellular Location Cytosol (in eukaryotes) nih.govmdpi.com Plastids (in plants and algae), most bacteria wikipedia.orgmdpi.comnih.gov
Organismal Distribution Archaea, fungi, animals, plant cytosol nih.govnih.govnih.gov Eubacteria, green algae, plant plastids nih.govnih.govnih.gov
Primary Products Sterols, ubiquinone, sesquiterpenes (cytosolic) nih.gov Carotenoids, chlorophylls (B1240455), monoterpenes, diterpenes (plastidial) nih.gov

Recent research has also uncovered variations and alternative routes, such as a modified MVA pathway in certain archaea and the potential for an "isopentenol utilization pathway" (IUP) in engineered microbes, which can produce IPP and DMAPP from isopentenol isomers in just two steps. nih.govnih.govpnas.org

Identification of Unresolved Questions and Emerging Research Frontiers

Despite significant progress, several key questions regarding IPP metabolism remain unresolved, defining the frontiers of current research.

Pathway Crosstalk and Regulation: In organisms possessing both MVA and MEP pathways, such as plants, the precise mechanisms and regulation of intermediate exchange between the cytosol and plastids are not fully understood. frontiersin.org Investigating the transport proteins and signaling molecules that mediate this crosstalk is a critical area of research. How cells maintain a balanced ratio of IPP to DMAPP for the synthesis of different classes of isoprenoids is another key question, with the enzyme isopentenyl pyrophosphate isomerase (IPPI) identified as a crucial control point. mdpi.comdigitellinc.com

IPP Toxicity and Transport: In metabolic engineering applications, the accumulation of IPP has been shown to be toxic to host microorganisms like Escherichia coli. science.govuef.fiosti.gov This toxicity can lead to growth inhibition, reduced cell viability, and the selection of mutations that decrease pathway flux. osti.govnih.gov The exact mechanisms of IPP toxicity are a subject of ongoing investigation, with evidence suggesting it perturbs global metabolism, including nucleotide pools and ATP levels. uef.finih.gov Furthermore, the discovery of extracellular IPP accumulation suggests the existence of transport mechanisms that are yet to be characterized. uef.finih.gov

Enzyme Mechanisms and Regulation: While the core steps of the MVA and MEP pathways are known, the detailed catalytic mechanisms and allosteric regulation of several enzymes are still being explored. nih.gov Understanding these mechanisms at a molecular level is crucial for rational enzyme engineering to improve flux and substrate specificity.

Emerging research frontiers are focused on addressing these questions through advanced analytical techniques and synthetic biology approaches. The development of novel biosensors for real-time monitoring of IPP and other pathway intermediates within living cells will be transformative. Moreover, the design of synthetic "IPP-bypass" pathways, which avoid the accumulation of toxic intermediates, represents a promising strategy for enhancing the production of isoprenoids in engineered systems. nih.govresearchgate.netlbl.gov These pathways aim to decouple the production of desired molecules from the complex native metabolic regulation of the host organism. mdpi.comnih.gov

Perspectives on Biotechnical Applications of IPP Metabolism

The central role of IPP as the universal precursor to isoprenoids makes its metabolic network a prime target for metabolic engineering and biotechnology. By manipulating the biosynthesis of IPP, it is possible to produce a wide range of high-value compounds with applications in medicine, agriculture, and industry. creative-proteomics.commdpi.com

Pharmaceuticals: Engineered microbial systems are being developed to produce complex isoprenoid-based drugs. Notable examples include the antimalarial drug artemisinin and the anticancer agent paclitaxel (Taxol). mdpi.com By redirecting metabolic flux towards IPP and introducing the specific downstream synthesis pathways, microorganisms can serve as sustainable and cost-effective production platforms.

Biofuels: Isoprenoids such as isoprene (B109036), farnesene, and isopentenol are being explored as advanced biofuels with high energy content. creative-proteomics.comnih.gov Metabolic engineering efforts focus on maximizing the carbon flux from central metabolism to IPP and then to these specific fuel molecules, often utilizing engineered microbes like E. coli or yeast. science.govresearchgate.net

Fragrances, Flavors, and Nutraceuticals: Many monoterpenes and sesquiterpenes derived from IPP are valuable fragrance and flavor compounds, such as limonene and linalool. creative-proteomics.commdpi.com Biotechnology offers a route to produce these compounds consistently and sustainably, independent of agricultural supply chains. Carotenoids, another major class of isoprenoids, are important pigments and antioxidants used as nutraceuticals.

The primary challenge in these applications is overcoming the tight regulation of native metabolic pathways and mitigating the toxicity of intermediates like IPP. uef.finih.gov Future success will depend on the development of robust and efficient microbial chassis. Key strategies include:

Balancing Pathway Expression: Fine-tuning the expression levels of pathway enzymes to avoid the accumulation of any single toxic intermediate and ensure a smooth flow of metabolites. science.gov

Developing Novel Synthetic Pathways: Implementing artificial pathways, such as the isopentenol utilization pathway (IUP), which can be decoupled from central metabolism and its intricate regulation. pnas.orgresearchgate.net

Host Engineering: Modifying host organisms to increase tolerance to pathway intermediates and final products, and to enhance the supply of precursor molecules like acetyl-CoA.

By integrating systems biology, synthetic biology, and enzyme engineering, the manipulation of IPP metabolic networks holds immense potential to provide sustainable solutions for the production of a wide array of valuable chemicals.

Q & A

Basic Questions

Q. What experimental methods are recommended for quantifying IPP in microbial systems, and how can researchers address variability in measurements?

  • Methodological Answer : IPP quantification in microbial cultures typically employs LC-MS or TLC. For LC-MS, intracellular IPP is extracted using cold methanol/water (80:20 v/v) with rapid quenching to prevent enzymatic degradation . TLC (≥95.0% purity validation) is used with silica gel plates and a solvent system of chloroform:methanol:ammonium hydroxide (60:35:5) . Variability arises from IPP's instability; include internal standards (e.g., deuterated IPP) and perform triplicate measurements to improve reproducibility .

Q. How should IPP trilithium salt be stored and handled to maintain stability and ensure researcher safety?

  • Methodological Answer : Store IPP trilithium salt at −20°C in sealed, desiccated containers to prevent hydrolysis . For handling, use PPE (gloves, lab coat) in a fume hood to avoid inhalation (H335 hazard) and skin contact (H315/H319). In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention if irritation persists .

Q. What is the role of IPP in isoprenoid biosynthesis pathways, and how does its accumulation impact microbial hosts?

  • Methodological Answer : IPP is a central intermediate in the mevalonate pathway, essential for synthesizing terpenes and sterols. In engineered E. coli, IPP accumulation (>5 mM) correlates with growth inhibition, reduced ATP levels, and plasmid instability. Researchers should monitor IPP titers via LC-MS and implement dynamic pathway regulation (e.g., inducible promoters) to balance production and toxicity .

Advanced Questions

Q. What multi-omics strategies identify IPP-induced metabolic perturbations, and how can these guide strain engineering?

  • Methodological Answer : Integrated proteomics, metabolomics, and transcriptomics reveal IPP toxicity mechanisms. For example, proteomic profiling in E. coli shows downregulation of phosphomevalonate kinase (PMK), a bottleneck enzyme, leading to pathway "breakage" . Metabolomics identifies ATP depletion and nucleotide analog formation (e.g., ApppI), suggesting targets like ATP synthase overexpression or nucleotide salvage pathway engineering .

Q. How can IPP trilithium salt be used to validate drug targets in parasitic infections, such as malaria?

  • Methodological Answer : In Plasmodium falciparum, IPP supplementation (200 µM) rescues parasites treated with apicoplast-targeting drugs (e.g., clindamycin), confirming drug mechanism. Researchers co-culture parasites with IPP for 6 days and compare growth rates (via SYBR Green assay) with/without IPP to distinguish apicoplast-specific effects .

Q. What isotopic labeling approaches enhance IPP flux analysis in metabolic studies?

  • Methodological Answer : Use ¹⁴C-labeled IPP (e.g., Isopentenyl Pyrophosphate (1-¹⁴C) triammonium salt) to trace incorporation into downstream terpenes. In E. coli, pulse-chase experiments with ¹⁴C-IPP quantify flux through the mevalonate pathway versus methylerythritol phosphate (MEP) pathway. Data normalization to cell density and extraction efficiency is critical .

Q. What engineering strategies mitigate IPP toxicity while maximizing isoprenoid yields?

  • Methodological Answer : (1) Compartmentalization : Localize IPP synthesis in lipid droplets or organelles to reduce cytoplasmic toxicity. (2) Exporters : Overexpress putative IPP transporters (e.g., E. coli YhhS) to extracellularly sequester IPP. (3) Enzyme Engineering : Optimize PMK activity via directed evolution to prevent pathway bottlenecking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.